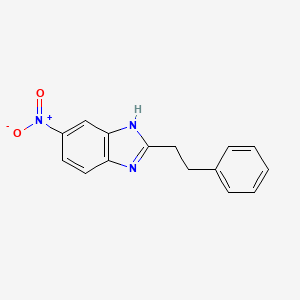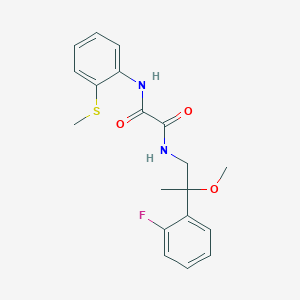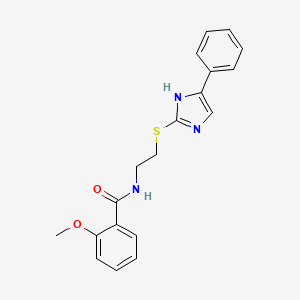![molecular formula C10H12Br4O B2806705 1,7-Dibromo-4-(dibromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-one CAS No. 252332-04-0](/img/structure/B2806705.png)
1,7-Dibromo-4-(dibromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Chemical Reactions and Synthesis
1,7-Dibromo-4-(dibromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-one, a compound related to the 1,7-cyclohexenonorbornadiene system, has been utilized in various chemical reactions and synthesis processes. For instance, Paquette et al. (1986) explored the dibromocyclopropanation of 2,3-Dimethylene-7-oxabicyclo[2.2.1]heptane and its subsequent reactions, demonstrating the compound's versatility in organic synthesis (Paquette, Kravetz, & Charumilind, 1986).
Structural Analysis and Crystallography
In the field of crystallography, the structure of related bicyclic compounds has been a subject of interest. For example, the redetermination of the crystal structure of 1,2,4,7-anti-tetramethylbicyclo[2.2.1]heptan-2-yl cation by Laube (1994) provided insights into the structural features of these types of compounds, contributing to a deeper understanding of their chemical properties (Laube, 1994).
Synthesis of Derivatives
The compound has been instrumental in the synthesis of various derivatives. For instance, Vostrikov et al. (2001) studied the reactions of (-)-(1S,4R)-1-vinyl-7,7-dimethylbicyclo[2.2.1]heptan-2-one, leading to the development of novel compounds and highlighting the potential for creating diverse derivatives (Vostrikov, Abutkov, & Miftakhov, 2001).
Applications in Stereochemistry
The compound's relevance extends to stereochemistry as well. Ishizuka et al. (1990) achieved the stereoselective preparation of diastereomerically pure 2-hydroxy-7, 7-dimethylbicyclo[2.2.1]heptane-1-carboxylic acids, showcasing its utility in the preparation of chiral auxiliaries (Ishizuka, Kimura, Ishibuchi, & Kunieda, 1990).
Propiedades
IUPAC Name |
1,7-dibromo-4-(dibromomethyl)-3,3-dimethylbicyclo[2.2.1]heptan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12Br4O/c1-8(2)6(15)10(14)4-3-9(8,5(10)11)7(12)13/h5,7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEYARDNCSVPII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)C2(CCC1(C2Br)C(Br)Br)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12Br4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-{[4-(3-chlorophenyl)piperazin-1-yl]carbonyl}benzimidazo[1,2-c]quinazoline-6(5H)-thione](/img/structure/B2806623.png)
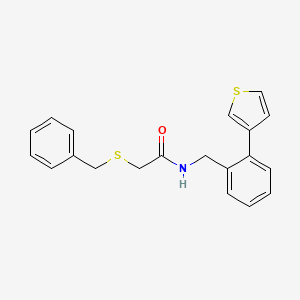


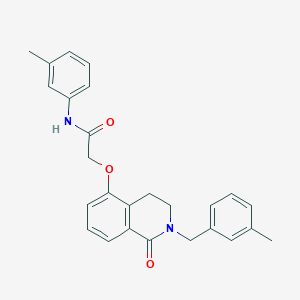
![2-(3,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)sulfanyl-N-(4-hydroxyphenyl)acetamide](/img/structure/B2806629.png)
![2-(3-Fluorophenyl)-2-[methyl({2-oxo-2-[4-(prop-2-yn-1-yl)piperazin-1-yl]ethyl})amino]acetamide](/img/structure/B2806631.png)
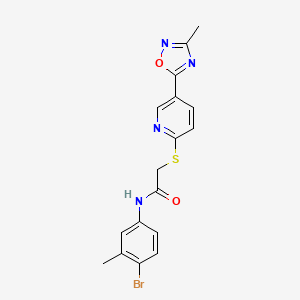

![[3-(2,6-Dimethylmorpholin-4-yl)quinoxalin-2-yl][(3-methylphenyl)sulfonyl]acetonitrile](/img/structure/B2806636.png)
